molecular formula C18H15N3OS B2872326 (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile CAS No. 1046768-33-5

(E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile

Cat. No. B2872326
CAS RN: 1046768-33-5
M. Wt: 321.4
InChI Key: CYFRSQYOSRYEQF-JQIJEIRASA-N
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Description

(E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile is a useful research compound. Its molecular formula is C18H15N3OS and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of heteroaryl(hydroxy)methyl phosphonates and alkylthio(heteroaryl)methyl phosphonates, including imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, indolizines, and 2-phenylthiazoles, highlights a methodological approach in the generation of these derivatives. These compounds are converted readily to the corresponding O,O-thiocarbonates and O,S-thiocarbonates, showcasing a variety of chemical reactivities that could be applied to (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile or similar structures. This procedure demonstrates the potential for creating a wide range of heteroaryl compounds, which could have further applications in the development of novel materials or as intermediates in pharmaceutical synthesis (Drescher, Öhler, & Zbiral, 1991).

Molecular Interactions and Structural Analysis

The study of helix-helix interactions, including homochirality and heterochirality within the crystal lattice, offers insight into the molecular interactions and structural properties of compounds. Such analysis is crucial for understanding the physical and chemical properties of (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile and its derivatives, potentially leading to applications in nanotechnology, material science, and the design of molecular devices (Stefankiewicz, Cian, & Harrowfield, 2011).

Catalytic Applications

The creation of new molybdenum(VI) complexes with thiazole-hydrazone ligand from reactions in acetonitrile and ethanol demonstrates the catalytic potential of such compounds in olefin epoxidation. This research opens the door for (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile to be utilized in catalysis, providing a basis for the development of new catalysts with improved efficiency and selectivity for industrial processes (Ghorbanloo, Bikas, & Małecki, 2016).

properties

IUPAC Name

(2E)-2-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-methylpyridin-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-10-6-5-8-16(21)14(11-19)18-20-15(12-23-18)13-7-3-4-9-17(13)22-2/h3-10,12H,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFRSQYOSRYEQF-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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